3,3,4,4,4-Pentafluoro-1-butyne

Vue d'ensemble

Description

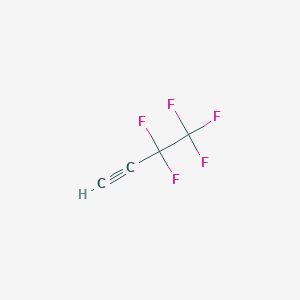

3,3,4,4,4-Pentafluoro-1-butyne is a fluorinated alkyne with the molecular formula C4HF5 and a molecular weight of 144.0428 g/mol . This compound is characterized by the presence of five fluorine atoms attached to the terminal carbon of a butyne structure, making it highly electronegative and reactive.

Méthodes De Préparation

The synthesis of 3,3,4,4,4-Pentafluoro-1-butyne typically involves the fluorination of 1-butyne derivatives. One common method includes the reaction of 1-butyne with elemental fluorine or fluorinating agents under controlled conditions . Industrial production methods may involve the use of specialized fluorination reactors to ensure safety and efficiency.

Analyse Des Réactions Chimiques

3,3,4,4,4-Pentafluoro-1-butyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated acids or ketones.

Reduction: Reduction reactions can yield fluorinated alkanes.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

3,3,4,4,4-Pentafluoro-1-butyne is primarily utilized as a building block in organic synthesis. Its unique structure allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their reactivity and stability.

Fluorination Reactions

Fluorinated compounds often exhibit enhanced biological activity and improved pharmacological properties. The introduction of fluorine can increase lipophilicity and metabolic stability. For instance:

- Synthesis of Fluorinated Pharmaceuticals : It can be used to synthesize intermediates in the production of pharmaceuticals where fluorine substitution is crucial for activity.

Case Study: Synthesis of Fluorinated Alkynes

Research has shown that this compound can be employed in the synthesis of various fluorinated alkynes through nucleophilic addition reactions. This process enhances the range of available fluorinated compounds for drug discovery and development.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials with specific properties.

Polymerization

The compound can participate in polymerization reactions to form fluorinated polymers. These materials are valuable due to their chemical resistance and thermal stability.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Insulation |

Case Study: Development of Coatings

Fluorinated coatings developed using this compound have shown superior performance in harsh environments due to their resistance to solvents and high temperatures.

Environmental Studies

Given the increasing focus on environmental sustainability, research into the environmental impact and degradation pathways of fluorinated compounds like this compound is gaining traction.

Potential Applications

Understanding the environmental behavior of this compound can lead to safer alternatives in industrial applications and inform regulations regarding fluorinated substances.

Mécanisme D'action

The mechanism of action of 3,3,4,4,4-Pentafluoro-1-butyne involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, targeting specific molecular pathways and functional groups. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

3,3,4,4,4-Pentafluoro-1-butyne can be compared with other fluorinated alkynes such as:

3,3,4,4,4-Pentafluorobut-1-ene: Similar structure but with a double bond instead of a triple bond.

2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains additional fluorine atoms and a hydroxyl group.

1,1,1,2,2-Pentafluoro-4-iodobutane: Contains an iodine atom instead of a triple bond

Activité Biologique

3,3,4,4,4-Pentafluoro-1-butyne (C₄HF₅) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, toxicity, and implications for health and safety.

- Molecular Formula : C₄HF₅

- Molecular Weight : 144.043 g/mol

- Boiling Point : -12 °C

- CAS Number : 7096-51-7

The introduction of fluorine atoms into organic compounds often alters their biological activity, potentially enhancing their efficacy in pharmaceutical applications or increasing toxicity .

Toxicity and Health Effects

Research indicates that exposure to fluorinated compounds like this compound can lead to various health effects:

- Acute Toxicity : High doses may result in respiratory issues, skin irritation, and other acute symptoms. Symptoms can include cough, bronchitis, and dermatitis .

- Chronic Exposure : Long-term exposure may lead to more severe health conditions such as neurotoxicity and potential carcinogenic effects .

Case Studies

- Flammability and Irritation Studies : A study assessed the flammability of several hydrofluoroolefins (HFOs), including this compound. It was noted that shorter carbon-chain HFOs tend to have increased flammability and may cause irritation upon contact with skin or mucous membranes .

- Chemical Risk Assessment : A comprehensive evaluation of chemical risks associated with fluorinated compounds highlighted the potential for serious health impacts following exposure. The severity of these effects can depend on factors such as dosage and exposure duration .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated groups. Its unique properties make it a candidate for various applications in organic synthesis and potentially in pharmaceuticals where modulation of biological activity is desired .

Table 1: Summary of Biological Effects

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's reactivity with biological macromolecules could lead to disruptions in cellular functions.

Propriétés

IUPAC Name |

3,3,4,4,4-pentafluorobut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZMZXICVVVZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.